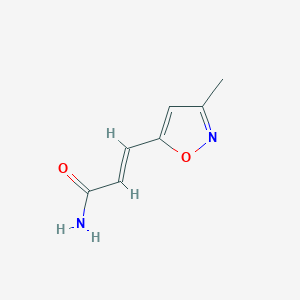
3-(3-Methylisoxazol-5-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylisoxazol-5-yl)acrylamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylisoxazol-5-yl)acrylamide can be achieved through several methods. One common approach involves the reaction of 5-amino-3-methylisoxazole with 2,3,3-trichloroacryloyl chloride. This reaction occurs at the NH2 group, leading to the formation of 2,3,3-trichloro-N-(3-methylisoxazol-5-yl)acrylamide . Another method involves the Michael addition of 5-amino-3-methylisoxazole to α,β-unsaturated ketones, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
3-(3-Methylisoxazol-5-yl)acrylamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amide group.
Cycloaddition Reactions: Isoxazole derivatives, including this compound, can undergo [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. Reaction conditions typically involve mild bases and solvents like methanol or ethanol.
Cycloaddition: Reagents include nitrile oxides and captodative olefins.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with nitrile oxides can yield 5-substituted amino-isoxazole derivatives .
科学的研究の応用
3-(3-Methylisoxazol-5-yl)acrylamide has several applications in scientific research:
作用機序
The mechanism of action of 3-(3-Methylisoxazol-5-yl)acrylamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities .
類似化合物との比較
Similar Compounds
N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar isoxazole structure and is used in similar applications.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds also contain the isoxazole moiety and have been studied for their antifungal activities.
Uniqueness
3-(3-Methylisoxazol-5-yl)acrylamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
(E)-3-(3-methyl-1,2-oxazol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C7H8N2O2/c1-5-4-6(11-9-5)2-3-7(8)10/h2-4H,1H3,(H2,8,10)/b3-2+ |
InChIキー |
VULLRGMBWCJVPG-NSCUHMNNSA-N |
異性体SMILES |
CC1=NOC(=C1)/C=C/C(=O)N |
正規SMILES |
CC1=NOC(=C1)C=CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chlorobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12873411.png)
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
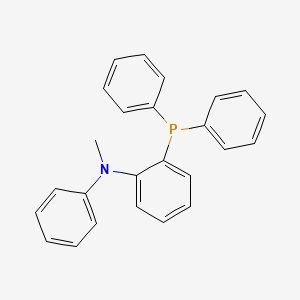

![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)
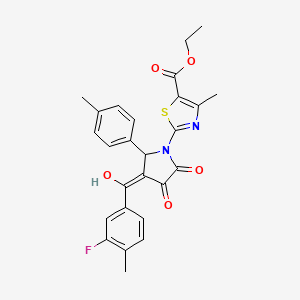
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
![3-[4-(Dimethylamino)phenyl]-6-ethoxy-2-benzofuran-1(3H)-one](/img/structure/B12873443.png)
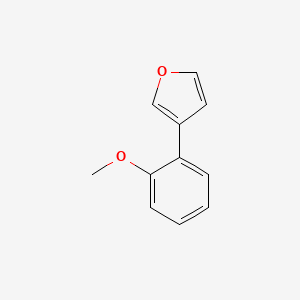

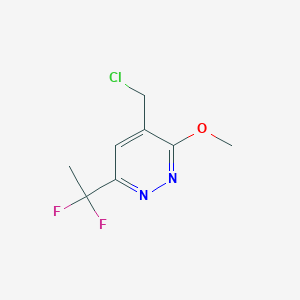
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
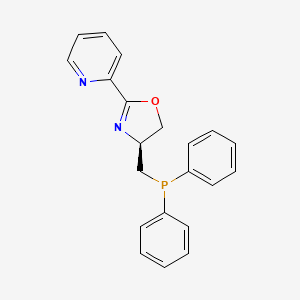
![4-(2-Oxo-2-(thiophen-2-yl)ethyl)benzo[f]quinolin-4-ium bromide](/img/structure/B12873494.png)
